3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate
Overview
Description
3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate is a useful research compound. Its molecular formula is C19H21N3O6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.14303540 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Application in Antiulcer Agents
Research on imidazo[1,2-a]pyridines, compounds related to the given chemical structure, has been conducted to explore their potential as antiulcer agents. These compounds were synthesized to evaluate their antisecretory and cytoprotective properties. Although they did not show significant antisecretory activity, some demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, indicating a potential route for the development of new therapeutic agents (Starrett et al., 1989).
Heterocyclic Chemistry and Functionalization
The exploration of imidazole and pyrrolidine derivatives in heterocyclic chemistry underlines the importance of functionalization reactions for the creation of novel compounds with potential biological activity. Studies on the functionalization of pyrazole and imidazole derivatives have contributed to the synthesis of diverse heterocyclic compounds, which can be foundational for developing new drugs and materials (Yıldırım et al., 2005).
Luminescent Sensors and Metal-Organic Frameworks (MOFs)
Research involving mixed-lanthanide metal-organic frameworks (M'LnMOFs) showcases the application of heterocyclic and oxalate ligands in the design of ratiometric luminescent sensors for temperature detection. This illustrates the compound's potential relevance in the development of advanced materials for sensing and environmental monitoring (Yang et al., 2018).
One-Pot Synthesis Techniques
The one-pot synthesis of imidazo[1,2-a]pyridines from related chemical structures highlights efficient methodologies in organic synthesis that can be applied to streamline the production of complex heterocyclic compounds. These methods offer insights into more efficient, cost-effective strategies for synthesizing compounds with potential pharmaceutical applications (Adib et al., 2011).
Corrosion Inhibition
Research on benzimidazole derivatives related to the target compound indicates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the potential of such compounds in industrial applications, particularly in protecting infrastructure and machinery from corrosive damage (Ammal et al., 2018).
Properties
IUPAC Name |
3-benzyl-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,5-dione;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.C2H2O4/c21-16-12-15(11-14-5-2-1-3-6-14)17(22)20(16)9-4-8-19-10-7-18-13-19;3-1(4)2(5)6/h1-3,5-7,10,13,15H,4,8-9,11-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFAISMMGNIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCCN2C=CN=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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